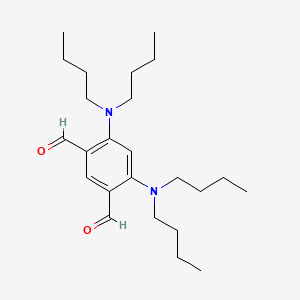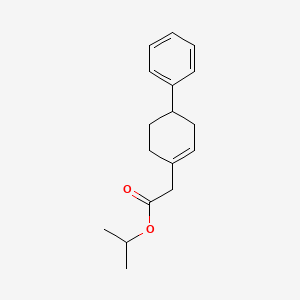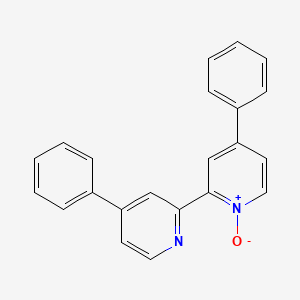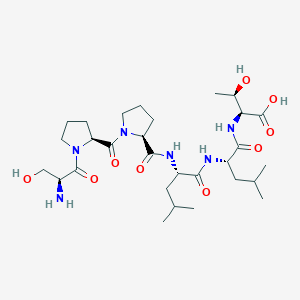![molecular formula C18H12BrNO B14201396 Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl- CAS No. 858035-53-7](/img/structure/B14201396.png)
Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl- typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with phenylmagnesium bromide, followed by oxidation . The reaction conditions often require an inert atmosphere and room temperature storage . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action for Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl- involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes . Detailed studies on its exact mechanism are still under investigation.
Comparación Con Compuestos Similares
Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl- can be compared with other similar compounds such as:
Methanone, (2-amino-5-bromophenyl)-2-pyridinyl-: This compound has an amino group instead of a phenyl group, which can significantly alter its chemical properties and reactivity.
Methanone, (3-bromo-5-methylphenyl)phenyl-:
These comparisons highlight the unique structural features and reactivity of Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl-, making it a valuable compound in various research fields.
Propiedades
Número CAS |
858035-53-7 |
|---|---|
Fórmula molecular |
C18H12BrNO |
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
[2-(5-bromopyridin-3-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H12BrNO/c19-15-10-14(11-20-12-15)16-8-4-5-9-17(16)18(21)13-6-2-1-3-7-13/h1-12H |
Clave InChI |
BQDSVDPSORWXIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC(=CN=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


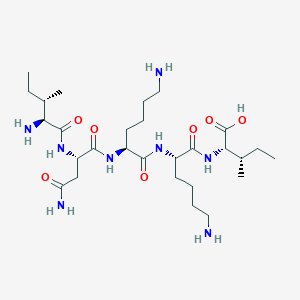

![N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14201317.png)
![4-{2-[(2-Butyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14201318.png)
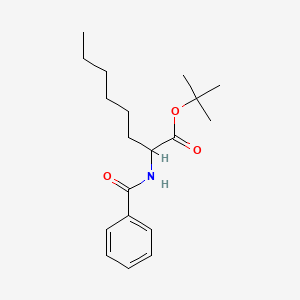
![Dimethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14201337.png)
![[1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene](/img/structure/B14201339.png)
![2,2'-[Heptane-1,7-diylbis(oxy)]bis(oxane)](/img/structure/B14201352.png)
![2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14201362.png)
